molecular formula C13H12F6O B6287757 2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol CAS No. 2737205-94-4

2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol

Cat. No.: B6287757
CAS No.: 2737205-94-4
M. Wt: 298.22 g/mol
InChI Key: CCCCPSKDUOOTHU-UHFFFAOYSA-N
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Description

2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol is an organic compound characterized by the presence of a cyclopentane ring bonded to a phenyl group substituted with two trifluoromethyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with cyclopentanone in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by reduction to yield the desired alcohol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: 2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentanone.

    Reduction: 2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentane.

    Substitution: 2-(3,5-Bis(trifluoromethyl)-4-nitrophenyl)cyclopentan-1-ol or 2-(3,5-Bis(trifluoromethyl)-4-bromophenyl)cyclopentan-1-ol.

Scientific Research Applications

2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
  • 3,5-Bis(trifluoromethyl)benzaldehyde

Uniqueness

2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol is unique due to the presence of both a cyclopentane ring and trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable in various applications compared to its similar counterparts.

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F6O/c14-12(15,16)8-4-7(10-2-1-3-11(10)20)5-9(6-8)13(17,18)19/h4-6,10-11,20H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCCPSKDUOOTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F6O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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